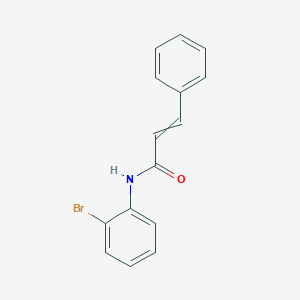

2-Amino-4-(4-isobutylphenyl)thiophene-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-aminothiophene derivatives often involves the Gewald reaction, a versatile method for constructing thiophene rings by reacting ketones (or aldehydes) with α-cyanoester and sulfur. For instance, a related compound, 5-acetyl-4-((4-acetylphenyl)amino)-2-aminothiophene-3-carbonitrile, was synthesized using the Gewald methodology, indicating the practical application of this synthesis route for producing 2-aminothiophene derivatives with various substituents (Khalifa & Algothami, 2020).

Applications De Recherche Scientifique

Antitumor Properties

Research has identified 2-aminothiophene derivatives as potential antitumor agents. In a study, novel targets of these derivatives were synthesized and examined for their inhibitory effects on human tumor cell lines, including hepatocellular carcinoma and breast cancer. The study revealed that these compounds inhibited tumor growth to varying degrees, demonstrating their potential in cancer treatment (Khalifa & Algothami, 2020).

Structural and Electrochemical Properties

Another study focused on the structural characterization of thiophene-based imine compounds. It investigated their electrochemical and photophysical properties, highlighting the potential of these compounds in material science and electronic applications (Yildiz et al., 2017).

Application as Disperse Dyes

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile and related derivatives have been synthesized for use as azo dyes. These dyes exhibited good coloration and fastness properties on polyester, suggesting their utility in textile industries (Sabnis & Rangnekar, 1989).

Anti-Tubercular Activity

A study synthesized and characterized a specific 2-aminothiophene derivative, investigating its potential as an anti-tubercular agent. Molecular docking simulations indicated that the compound had greater binding affinities to Mycobacterium tuberculosis proteins compared to a standard anti-tubercular drug (Obu et al., 2021).

Antibacterial Activity

Thiophene-3-carbonitrile containing Schiff bases were synthesized and screened for antibacterial activities. Some of these compounds demonstrated superior inhibitory growth effects compared to the standard drug chloramphenicol against both Gram-positive and Gram-negative bacteria (Khan et al., 2013).

Quantum Chemical Calculations

Experimental and quantum chemical calculations of a 2-aminothiophene derivative were performed, showcasing the detailed molecular structure and potential for various applications in chemical research (Oturak et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

2-amino-4-[4-(2-methylpropyl)phenyl]thiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2S/c1-10(2)7-11-3-5-12(6-4-11)14-9-18-15(17)13(14)8-16/h3-6,9-10H,7,17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJZQZQAJFCTNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=CSC(=C2C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350054 |

Source

|

| Record name | 2-amino-4-(4-isobutylphenyl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(4-isobutylphenyl)thiophene-3-carbonitrile | |

CAS RN |

438218-65-6 |

Source

|

| Record name | 2-amino-4-(4-isobutylphenyl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Ethyl-5-pyridin-4-yl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1269294.png)

![3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269306.png)

![6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B1269315.png)

![1-[(4-Bromophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1269318.png)